Home > Products > Screening Compounds P142363 > 2-Phenyl-6,7-dihydro-5h-cyclopenta[d]pyrimidin-4-amine
2-Phenyl-6,7-dihydro-5h-cyclopenta[d]pyrimidin-4-amine - 7252-78-0

2-Phenyl-6,7-dihydro-5h-cyclopenta[d]pyrimidin-4-amine

Catalog Number: EVT-13228587
CAS Number: 7252-78-0
Molecular Formula: C13H13N3
Molecular Weight: 211.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Cyclopenta[d]pyrimidine Scaffolds in Medicinal Chemistry

Historical Context of Cyclopenta-Fused Heterocycles in Drug Discovery

Cyclopenta-fused heterocycles represent a historically significant class of bioactive scaffolds, with their systematic exploration accelerating in the late 20th century. The cyclopenta[d]pyrimidine core—characterized by a pentagonal aliphatic ring fused to a six-membered aromatic ring containing two nitrogen atoms—emerged as a privileged structure due to its structural mimicry of purine bases. This molecular framework enables targeted interactions with biological macromolecules involved in cellular proliferation, particularly enzymes and receptors governing nucleic acid metabolism and signal transduction pathways [1]. Early medicinal chemistry efforts focused on monocyclic pyrimidines, but the constrained geometry and enhanced binding affinity offered by the fused cyclopentane ring spurred dedicated research into bicyclic variants like cyclopenta[d]pyrimidines [3]. Their synthetic versatility, allowing strategic decoration at positions 2, 4, and 6/7, facilitated rapid SAR exploration. The discovery of natural products incorporating partially saturated fused pyrimidine motifs further validated the therapeutic potential of these architectures, driving synthetic campaigns to access novel analogues like 2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine and its derivatives for oncology targeting [1] .

Table 1: Evolution of Cyclopenta-Fused Heterocycles in Drug Discovery

Time PeriodKey DevelopmentsRepresentative Compound Classes
1970s-1980sExploration of purine isosteres; focus on monocyclic pyrimidinesSimple pyrimidine nucleosides
1990s-2000sRational design of fused bicyclic systems to enhance rigidity and binding affinityCyclopenta[d]pyrimidines, furopyrimidines
2010s-PresentApplication in targeted cancer therapies; tubulin inhibition focus2,4,6-trisubstituted cyclopenta[d]pyrimidines (e.g., N,2,6-trimethyl derivatives) [4]

Table 2: Core Structural Features of Cyclopenta[d]Pyrimidine Scaffolds

RegionStructural DescriptionRole in Bioactivity
Pyrimidine RingAromatic 6-membered ring with N1 and N3 atomsHydrogen bonding/acceptor; π-stacking interactions
Cyclopentane RingNon-aromatic 5-membered ring fused at C5a-C8aConformational restraint; modulates solubility and membrane permeability
Position 2Often aryl/heteroaryl substituent (e.g., phenyl)Deep pocket binding; steric and electronic modulation
Position 4Typically amino or substituted amino groupCritical H-bond donor/acceptor; often essential for potency

Role of Pyrimidine Derivatives as Tubulin-Targeting Agents

Microtubules, dynamic cytoskeletal polymers of α/β-tubulin heterodimers, are validated anticancer targets. Pyrimidine-based small molecules, particularly those incorporating the cyclopenta[d]pyrimidine scaffold, exhibit potent antimitotic effects by binding to the tubulin colchicine site. This binding disrupts microtubule dynamics, arrests cell cycle progression at the G2/M phase, and triggers apoptosis [1] [4]. Critically, colchicine-site binders offer distinct pharmacological advantages over taxane-site (paclitaxel-like) or vinca alkaloid-site inhibitors:

  • Overcoming Resistance: Cyclopenta[d]pyrimidines retain activity against cancer cells overexpressing P-glycoprotein (Pgp) efflux transporters or the βIII-tubulin isoform—two major resistance mechanisms limiting taxanes and vinca alkaloids [4].
  • Water Solubility: Structural modifications, such as salt formation (e.g., hydrochloride salts of aminopyrimidines like 1·HCl), enhance aqueous solubility, circumventing formulation issues associated with hydrophobic drugs like paclitaxel [4].
  • Vascular Disruption: Like combretastatin A-4 (CA-4), certain derivatives exhibit vascular-disrupting activity by rapidly collapsing tumor vasculature [4].

Mechanistically, the planar pyrimidine ring intercalates near the α/β-tubulin interface, with the 2-aryl group (e.g., phenyl or substituted phenyl) occupying a hydrophobic pocket. The 4-amino group often forms critical hydrogen bonds with residues like βTyr224 or βAsn258, stabilizing the complex. SAR studies underscore the necessity of the 4-amino group and the benefit of N-methylation (e.g., N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine derivatives) for boosting potency and metabolic stability [4].

Table 3: Comparative Analysis of Tubulin-Targeting Agent Classes

PropertyTaxane-Site Binders (e.g., Paclitaxel)Vinca-Site Binders (e.g., Vinblastine)Colchicine-Site Binders (e.g., 2-Phenyl-Cyclopenta[d]pyrimidines)
Binding SiteInterior of β-tubulinInterface of α/β-tubulinInterface of α/β-tubulin
SolubilityOften poor (requires Cremophor EL formulation)ModerateGenerally good (enhanceable via salt formation) [4]
Pgp SusceptibilityHigh (Substrate)High (Substrate)Low (Often not a substrate) [4]
βIII-Tubulin ResistanceSusceptibleSusceptibleResistant [4]
Key Clinical LimitationNeurotoxicity; hypersensitivityMyelosuppression; neurotoxicityClinical candidates failed due to toxicity/efficacy balance

Significance of 2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine in Anticancer Research

2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CAS: 7252-78-0) serves as a fundamental pharmacophore for developing potent tubulin polymerization inhibitors. Its significance stems from:

  • Synthetic Accessibility: Efficient multicomponent reactions enable its synthesis from readily available precursors like malononitrile, aldehydes, and cyclopentanone derivatives, facilitating analogue generation [3].
  • Optimization Potential: The scaffold allows strategic modifications:
  • Position 2 (Phenyl Ring): Introducing electron-donating groups (e.g., 4'-OCH₃) significantly enhances tubulin binding and cytotoxicity. Para-substitution is optimal versus meta or ortho [4] [10].
  • Position 4 (Amino Group): N-Methylation (N,2,6-trimethyl analogues) boosts potency compared to the NH derivative. Replacing NH₂ with OH abolishes activity [4].
  • Position 6 (Cyclopentane Ring): The 6-methyl group in early leads (e.g., compound 1·HCl) is not essential; its removal (as in compound 30·HCl) yielded nanomolar inhibitors (IC₅₀ = 7.0 nM in MDA-MB-435 cells) with improved profiles [4].
  • Broad-Spectrum Activity: Optimized derivatives exhibit low nanomolar IC₅₀ values against diverse cancer lines (melanoma, breast, pancreatic, prostate), including multidrug-resistant (MDR) phenotypes [4] [6].
  • In Vivo Efficacy: Lead compounds like 30·HCl demonstrated significant tumor growth inhibition in xenograft models (e.g., triple-negative breast cancer) at low doses (e.g., 2.5 mg/kg) [4] [6].

Table 4: Structure-Activity Relationship (SAR) Key Findings for 2-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine Derivatives

Position ModifiedModificationBiological Impact (vs. Parent Scaffold)Representative Compound & Data
2-Phenyl (Substituent)4'-OCH₃↑↑↑ Potency (Critical for activity)(±)-3·HCl: IC₅₀ = 15.6 nM (MDA-435) [4]
4'-SCH₃↑↑ Potency(±)-3·HCl: IC₅₀ = 15.6 nM [4]
4'-F / 4'-CF₃↓↓↓ Potency (Electron-withdrawing detrimental)(±)-4·HCl: IC₅₀ = 2.3 µM [4] [10]
4-AminoN-H (unsubstituted)↓↓↓ Loss of activity(±)-9: IC₅₀ >10 µM [4]
N-CH₃↑↑↑ Potency retained/improved1·HCl: IC₅₀ = 17.0 nM [4]
2-NH₂ (replacing 2-CH₃)↑ Potency(±)-10·HCl: IC₅₀ = 29.9 nM [4]
6-CyclopentaneH (vs. CH₃)↑↑↑↑ Potency (Methyl not required)30·HCl: IC₅₀ = 7.0 nM [4]
Core ExpansionThieno fusion (vs. cyclopenta)Varies (Application in other target classes)WAY-615693 (CRF1 antagonist) [5] [7]

Interactive SAR Table Guide:

  • ↑↑↑↑ / ↑↑↑ / ↑↑ / ↑: Relative increase in potency (Number of arrows indicates magnitude of improvement).
  • →: Minimal change in potency.
  • ↓↓↓ / ↓↓↓↓: Relative decrease in potency or loss of activity.

The scaffold's versatility extends beyond tubulin inhibition. Derivatives like 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidines (e.g., WAY-615693) act as corticotropin-releasing factor 1 (CRF1) receptor antagonists, demonstrating the pharmacophore's applicability in CNS disorders [5] [7]. However, its most promising and researched application remains in oncology, particularly as next-generation antimitotics overcoming clinical resistance.

Properties

CAS Number

7252-78-0

Product Name

2-Phenyl-6,7-dihydro-5h-cyclopenta[d]pyrimidin-4-amine

IUPAC Name

2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C13H13N3/c14-12-10-7-4-8-11(10)15-13(16-12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,14,15,16)

InChI Key

MQTHCQVDULOJCK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N=C2N)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.